molecular formula C13H17ClN2 B6180235 2-cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride CAS No. 2613382-84-4

2-cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride

Cat. No.: B6180235
CAS No.: 2613382-84-4
M. Wt: 236.74 g/mol
InChI Key: FQAKXELOYWOGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride” is a chemical compound with the CAS Number: 2613382-84-4 . It has a molecular weight of 236.74 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-cyclopentylisoindolin-1-imine hydrochloride . The InChI code for this compound is 1S/C13H16N2.ClH/c14-13-12-8-4-1-5-10 (12)9-15 (13)11-6-2-3-7-11;/h1,4-5,8,11,14H,2-3,6-7,9H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), among others .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride involves the reaction of cyclopentanone with aniline to form 2-cyclopentylideneaniline, which is then reacted with formaldehyde and hydrochloric acid to form the target compound.", "Starting Materials": [ "Cyclopentanone", "Aniline", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with aniline in the presence of a catalyst such as hydrochloric acid to form 2-cyclopentylideneaniline.", "Step 2: 2-cyclopentylideneaniline is then reacted with formaldehyde and hydrochloric acid to form 2-cyclopentyl-2,3-dihydro-1H-isoindol-1-imine hydrochloride.", "Step 3: The product is isolated and purified using standard techniques such as recrystallization or chromatography." ] }

2613382-84-4

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

2-cyclopentyl-3H-isoindol-1-imine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c14-13-12-8-4-1-5-10(12)9-15(13)11-6-2-3-7-11;/h1,4-5,8,11,14H,2-3,6-7,9H2;1H

InChI Key

FQAKXELOYWOGAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC3=CC=CC=C3C2=N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.